(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Overview
Description
The compound “(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid” is a cyclopropane derivative. Cyclopropane is a three-membered ring compound and is known for its unique structural and chemical properties . The compound also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry involved in various chemical reactions.
Scientific Research Applications
Mass Spectrometry Characterization
- Application : Characterization of stereoisomers of cyclopropane amino acids, including (1R,2R) variants, using atmospheric pressure chemical ionization and multi-stage mass spectrometry. This method allows specific fragmentation pathways for different stereoisomers, aiding in their detailed characterization (Cristoni et al., 2000).
Structural Analysis via X-Ray Diffraction
- Application : Determining the structure and absolute configuration of cyclopropane derivatives, including those similar to (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid, using single-crystal X-ray diffraction methods. This technique helps in understanding molecular geometry and orientation (Ries & Bernal, 1985).
Development of Chiral Cyclopropane Units
- Application : Using chiral cyclopropane units like (1R,2R) variants in synthesizing conformationally restricted analogues of biologically active compounds, which helps in investigating their bioactive conformations and improving activity (Kazuta et al., 2002).
Study of Absolute Configurations
- Application : Establishing the absolute configurations of chiral cyclopropanes, including (1R,2R) forms, by chemical correlation methods. This is essential for understanding the stereochemical properties of these molecules (Nishiyama et al., 1974).
Properties
IUPAC Name |
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPPNOXFATEAL-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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